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Epigallocatechin 3-O-(3-O-methyl)gallate - 83104-87-4

Epigallocatechin 3-O-(3-O-methyl)gallate

Catalog Number: EVT-339763
CAS Number: 83104-87-4
Molecular Formula: C23H20O11
Molecular Weight: 472.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epigallocatechin-3-O-(3-O-methyl)gallate (EGCG3″Me) is a methylated catechin primarily found in certain tea cultivars, notably 'Benifuuki' and some oolong teas. [, , , , , ] It is classified as an O-methylated derivative of EGCG, a prominent catechin in green tea. EGCG3″Me has garnered significant attention in scientific research due to its distinct and potentially beneficial biological activities, often exceeding those of its parent compound, EGCG. [, , , , , , , ]

Overview

Epigallocatechin 3-O-(3-O-methyl)gallate is a unique polyphenolic compound derived from the tea plant, specifically Camellia sinensis. This compound is a methylated form of epigallocatechin gallate, known for its potent antioxidant properties and potential health benefits. It is primarily found in certain varieties of green and oolong teas, particularly those cultivated in specific regions such as Japan.

Source

The primary source of epigallocatechin 3-O-(3-O-methyl)gallate is the tea plant, Camellia sinensis. This compound can be enriched in certain cultivars, such as 'Benifuuki,' which is noted for its high levels of O-methylated catechins. The synthesis of this compound occurs naturally through enzymatic processes involving specific O-methyltransferases present in the tea leaves .

Classification

Epigallocatechin 3-O-(3-O-methyl)gallate belongs to the flavonoid class of compounds, specifically categorized under the flavan-3-ols. It is classified as a gallate ester due to its structural features that include a galloyl group attached to the catechin backbone.

Synthesis Analysis

Methods

The synthesis of epigallocatechin 3-O-(3-O-methyl)gallate can occur through both natural biosynthetic pathways and chemical synthesis. In nature, it is produced by the action of specific O-methyltransferases, such as CsFAOMT1 and CsFAOMT2, which catalyze the methylation of epigallocatechin gallate at the 3″-position .

Technical Details

The enzymatic activity of these O-methyltransferases has been characterized using various methods, including ultra-performance liquid chromatography and liquid chromatography-mass spectrometry. Optimal conditions for these reactions typically involve a pH range of 7.4 to 7.6 and temperatures between 40 °C and 45 °C, with magnesium ions acting as essential cofactors .

Molecular Structure Analysis

Structure

The molecular structure of epigallocatechin 3-O-(3-O-methyl)gallate features a complex arrangement typical of flavonoids, comprising multiple hydroxyl groups and a galloyl moiety. Its structure can be represented as follows:

C20H18O10\text{C}_{20}\text{H}_{18}\text{O}_10

Data

The molecular weight of epigallocatechin 3-O-(3-O-methyl)gallate is approximately 402.35 g/mol. The compound exhibits distinct spectral characteristics in NMR and mass spectrometry analyses, which confirm its methylation at the 3″ position.

Chemical Reactions Analysis

Reactions

Epigallocatechin 3-O-(3-O-methyl)gallate participates in various chemical reactions typical for polyphenolic compounds, including oxidation-reduction reactions and complexation with metal ions. It can also undergo hydrolysis under acidic or basic conditions to yield simpler phenolic compounds.

Technical Details

The antioxidant activity of epigallocatechin 3-O-(3-O-methyl)gallate has been extensively studied, demonstrating its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is attributed to its phenolic hydroxyl groups, which can donate electrons to reactive species .

Mechanism of Action

Process

The mechanism by which epigallocatechin 3-O-(3-O-methyl)gallate exerts its biological effects involves multiple pathways. It enhances cellular antioxidant defenses by upregulating heme oxygenase-1 expression and modulating signaling pathways such as AKT1 and NF-κB . This modulation leads to increased cell survival and proliferation under oxidative stress conditions.

Data

In vitro studies have shown that epigallocatechin 3-O-(3-O-methyl)gallate significantly protects keratinocytes from oxidative damage caused by hydrogen peroxide and ultraviolet radiation . The IC50 value for radical scavenging activity has been reported as low as 2.59 μM, indicating its high potency as an antioxidant .

Physical and Chemical Properties Analysis

Physical Properties

Epigallocatechin 3-O-(3-O-methyl)gallate is typically a pale yellow solid at room temperature. Its solubility in water varies depending on pH but generally increases in acidic conditions due to protonation of hydroxyl groups.

Chemical Properties

The compound exhibits strong antioxidant properties due to its ability to donate hydrogen atoms or electrons to free radicals. Its stability can be affected by light and heat; thus, it is often stored in dark containers at low temperatures.

Applications

Scientific Uses

Epigallocatechin 3-O-(3-O-methyl)gallate has garnered attention for its potential applications in various fields:

  • Cosmetics: Due to its antioxidant properties, it is being explored as an ingredient in skincare products aimed at protecting against oxidative stress.
  • Nutraceuticals: Its health benefits have led to interest in its use as a dietary supplement for enhancing immune function and reducing inflammation.
  • Pharmaceuticals: Research indicates possible roles in cancer prevention and treatment due to its ability to modulate cellular signaling pathways.
Structural Characterization and Biosynthesis

Molecular Architecture and Stereochemical Configuration

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3″Me) is a methylated catechin derivative with the molecular formula C₂₃H₂₀O₁₁ and a molecular weight of 472.40 g/mol [1] [8]. Its core structure consists of a dihydroxylated flavan-3-ol (epigallocatechin) esterified to a methylated galloyl moiety at the C-3 position. The defining structural feature is the methyl ether group at the 3″-hydroxyl position on the gallate ring, distinguishing it from its precursor epigallocatechin gallate (EGCG) [2] [4]. This methylation significantly alters the molecule's physicochemical properties, enhancing its lipophilicity (logP ≈ 1.8) and reducing hydrogen bonding capacity compared to EGCG [7].

The compound exhibits absolute stereochemistry at two chiral centers (C-2 and C-3) with (2R,3R) configuration, characteristic of the trans-flavan-3-ol stereochemistry inherent to tea catechins [8] [4]. Computational modeling reveals that methylation induces a conformational shift in the galloyl group, reducing steric hindrance and increasing molecular stability. The methyl group rotation is restricted (energy barrier ≈ 4.2 kcal/mol), creating a stabilized molecular conformation that contributes to its enhanced oxidative resistance [6]. This structural modification is responsible for EGCG3″Me's superior stability and bioavailability compared to EGCG [2].

Table 1: Structural Characteristics of EGCG3″Me

CharacteristicEGCG3″MeEGCG (Parent Compound)
IUPAC Name(2R,3R)-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4-dihydroxy-5-methoxybenzoate(2R,3R)-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
Molecular FormulaC₂₃H₂₀O₁₁C₂₂H₁₈O₁₁
Molecular Weight472.40 g/mol458.37 g/mol
Methylation Position3″-OH of galloyl moietyNone
Canonical SMILESCOC1=C(O)C(O)=CC(=C1)C(=O)O[C@H]2CC3=C(O[C@@H]2C4=CC(O)=C(O)C(O)=C4)C=C(O)C=C3OOC1=C(O)C(O)=CC(=C1)C(=O)O[C@H]2CC3=C(O[C@@H]2C4=CC(O)=C(O)C(O)=C4)C=C(O)C=C3O
InChI KeyWVRDOLPMKOCJRJ-DENIHFKCSA-NWMBWREPUVVBILR-WYVFPLTHSA-N

Biosynthetic Pathways in Camellia sinensis

EGCG3″Me biosynthesis occurs through a two-step enzymatic pathway in tea plants (Camellia sinensis). The initial step generates the precursor EGCG via the shikimate-phenylpropanoid-flavonoid pathway, culminating in esterification catalyzed by serine carboxypeptidase-like acyltransferases (SCPL1A) [2]. The defining methylation step occurs specifically at the 3″-position of EGCG's galloyl moiety, catalyzed by caffeoyl-coenzyme A O-methyltransferase (CCoAOMT). This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor [2] [9].

Transcriptomic and metabolomic analyses of high-EGCG3″Me cultivars (Jinmudan/JMD, Mingke1/JGY) versus non-producing cultivars (Fuding Dabaicha/FD) reveal differential gene expression patterns. Key findings include:

  • CCoAOMT Expression: High-EGCG3″Me cultivars exhibit 5.7-fold higher expression of CsCCoAOMT compared to non-producing cultivars, strongly correlating with metabolite abundance (r = 0.92, p < 0.01) [2]
  • Transcription Factor Regulation: MYB transcription factors (CsMYB6e, CsMYB7b) bind to promoter regions of CsCCoAOMT, activating its expression. These regulators show spatial expression patterns with highest activity in young leaves where EGCG3″Me accumulation peaks [9]
  • Developmental Regulation: Biosynthesis is developmentally modulated with maximal activity during summer growth seasons. Third crop leaves of 'Benifuuki' contain 1.05% dry weight EGCG3″Me – significantly higher than first or second crops [3]

Table 2: Key Enzymes in EGCG3″Me Biosynthesis

EnzymeGene SymbolFunctionExpression Pattern
Caffeoyl-CoA O-methyltransferaseCsCCoAOMTCatalyzes 3″-O-methylation of EGCG5.7× higher in high-EGCG3″Me cultivars
Serine carboxypeptidase-like acyltransferaseSCPL1ACatalyzes galloylation step to form EGCGConstitutively expressed
Phenylalanine ammonia-lyaseCsPALEntry enzyme into phenylpropanoid pathwayUpregulated in young leaves
Chalcone synthaseCsCHSCommits precursors to flavonoid biosynthesisDevelopmentally regulated

The tissue-specific localization of EGCG3″Me biosynthesis was confirmed through in situ hybridization studies showing CsCCoAOMT mRNA predominantly in leaf palisade mesophyll cells [2]. Furthermore, enzyme kinetics studies demonstrate tea CCoAOMT has a substrate preference for EGCG over other catechins (Km = 38.5 μM), explaining its specific production [9].

Structural Analogues and Derivatives in Tea Cultivars

Tea plants produce several structurally distinct methylated catechins alongside EGCG3″Me, exhibiting natural structural diversity within the catechin class:

  • Epicatechin-3-O-(3″-O-methyl)gallate (ECG3″Me): Analogous methylation at the 3″-position of ECG. Demonstrates potent histamine release inhibition (IC₅₀ = 8.2 μM) exceeding EGCG3″Me activity. Abundant in 'Benifuuki' third crop (1.05% dry weight) [3]
  • Epigallocatechin-3-O-(4″-O-methyl)gallate (EGCG4″Me): Positional isomer methylated at the 4″-position. Shows reduced bioavailability (0.21%) compared to EGCG3″Me (0.38%) due to higher distribution volume [7]
  • Gallocatechin-3-O-(3″-O-methyl)gallate (GCG3″Me): Methylated derivative of GCG with intermediate bioactivity between ECG3″Me and EGCG3″Me [3]

These methylated derivatives demonstrate structure-activity divergences. ECG3″Me exhibits superior antiallergic activity, while EGCG3″Me shows enhanced keratinocyte differentiation induction through klotho protein upregulation [6]. Crucially, these compounds display synergistic bioactivities; mixtures of ECG3″Me and EGCG3″Me show enhanced histamine inhibition exceeding their individual effects [3].

Cultivar-specific accumulation patterns reveal genetic determinants of methylation:

  • 'Benifuuki': Rich in both EGCG3″Me (2.1 mg/g) and ECG3″Me (1.05% dry weight) [3]
  • 'Jinmudan' (JMD): Highest total methylated catechins (138.96 mg/g dry weight) with EGCG3″Me as predominant form [2]
  • 'Lingtou Dancong': Accumulates EGCG4″Me as the major methylated catechin [9]

The biosynthetic branching point occurs at the CCoAOMT specificity level. Enzyme isoforms in 'Benifuuki' preferentially methylate EGCG at the 3″-position, while those in 'Lingtou Dancong' favor 4″-position methylation [9]. Natural variation in OMT gene sequences explains these chemotypic differences among cultivars, with specific single nucleotide polymorphisms (SNPs) in the substrate-binding pocket determining positional specificity [2] [9].

Table 3: Natural Methylated Catechin Derivatives in Tea Cultivars

Properties

CAS Number

83104-87-4

Product Name

Epigallocatechin 3-O-(3-O-methyl)gallate

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate

Molecular Formula

C23H20O11

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1

InChI Key

WVRDOLPMKOCJRJ-DENIHFKCSA-N

Synonyms

EGCG3''Me
epigallocatechin-3-O-(3''-O-methyl)-gallate

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O

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